Second‑Order Molecular Hyperpolarizability: Head‑to‑Head Comparison with La and Yb Polymeric Analogs
In a direct head-to-head study of three rare-earth tri-dimensional phthalocyanine polymers measured under identical picosecond Z-scan conditions (λ=532 nm, DMF solvent), gadolinium-centered polymeric phthalocyanine (GdPPc) exhibited a second-order molecular hyperpolarizability (γ) of 1.48 × 10⁻²⁹ esu, positioning it between lanthanum (1.82 × 10⁻²⁹ esu) and ytterbium (1.45 × 10⁻²⁹ esu) [1]. While LaPPc shows the highest γ, the Gd variant provides a 2.1 % improvement over YbPPc, which may be decisive when paired with Gd’s superior photodynamic properties. All compounds displayed reverse saturable absorption and nonlinear self-focusing refraction, confirming that the rare-earth radius directly tunes third-order NLO response [1].
| Evidence Dimension | Second-order molecular hyperpolarizability (γ) [esu] |
|---|---|
| Target Compound Data | 1.48 × 10⁻²⁹ esu (GdPPc polymer) |
| Comparator Or Baseline | LaPPc polymer: 1.82 × 10⁻²⁹ esu; YbPPc polymer: 1.45 × 10⁻²⁹ esu |
| Quantified Difference | +2.1% vs. YbPPc; −18.7% vs. LaPPc |
| Conditions | Picosecond Z‑scan, 532 nm, DMF solution, tri‑dimensional polymeric structure |
Why This Matters
For optical limiting and NLO device procurement, the rare‑earth choice governs the onset threshold for reverse saturable absorption; GdPPc balances NLO magnitude with the multimodal functionality absent in La or Yb analogs.
- [1] Zhao P, Xu S, Li ZY, Zhang FS. Nonlinear Optical Properties of Novel Polymeric Rare Earth Phthalocyanine Studied Using Picosecond Z-Scan Technique. Chin Phys Lett. 2008;25(6):2058-2061. doi:10.1088/0256-307X/25/6/037 View Source
